molecular formula C7H12ClN B2966116 Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride CAS No. 93050-10-3

Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride

Cat. No.: B2966116
CAS No.: 93050-10-3
M. Wt: 145.63
InChI Key: LWQDUDMGIJMKEV-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.0²,⁶]heptan-3-amine hydrochloride is a bicyclic amine hydrochloride characterized by a norbornane-like tricyclic framework with a bridgehead amine group. The compound’s rigid tricyclic structure likely confers stability and influences its receptor-binding properties, similar to other bridged polycyclic amines .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[2.2.1.02,6]heptan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c8-7-3-1-4-5(2-3)6(4)7;/h3-7H,1-2,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQDUDMGIJMKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a tricyclic ketone or aldehyde in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The final product is typically purified using crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tricyclic ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Scientific Research Applications of Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary use lies in the synthesis of complex organic molecules, study of biological activities, potential pharmaceutical applications, and development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves cyclization of precursors under controlled conditions. A common method includes reacting an amine with a tricyclic ketone or aldehyde in the presence of a reducing agent, typically under an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of intermediate compounds.

Industrial Production Methods:
Industrial production involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes continuous flow reactors for better control over reaction parameters and scalability. Purification is typically achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

This compound can undergo oxidation, reduction, and substitution reactions.

Types of Reactions:

  • Oxidation: Forms corresponding ketones or aldehydes.
  • Reduction: Converts it into different amine derivatives.
  • Substitution: Participates in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4)(\text{KMnO}_4) and chromium trioxide (CrO3)(\text{CrO}_3).
  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4)(\text{LiAlH}_4) or sodium borohydride (NaBH4)(\text{NaBH}_4) are often used.
  • Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

The major products depend on the specific reagents and conditions used. For example, oxidation may yield tricyclic ketones, while reduction can produce various amine derivatives.

Applications in Scientific Research

This compound has applications in chemistry, biology, medicine, and industry:

  • Chemistry: It serves as a building block in synthesizing complex organic molecules.
  • Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
  • Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient. Specifically, conformationally restricted glutamate analogs, which are synthesized using compounds like this compound, act as selective inhibitors of human type 2 excitatory amino acid transporters (EAAT2) . These inhibitors can increase synaptic glutamate levels by inhibiting glutamate re-uptake, which is useful for treating diseases characterized by glutamate hypofunction, such as schizophrenia and Alzheimer's disease .
  • Industry: It is used in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name (IUPAC) Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Pharmacological Use References
Tricyclo[2.2.1.0²,⁶]heptan-3-amine hydrochloride Tricyclo[2.2.1.0²,⁶]heptane Amine at position 3 ~189.63 (calculated) Not explicitly reported
Amantadine hydrochloride (Tricyclo[3.3.1.1³,⁷]decan-1-amine hydrochloride) Adamantane (tricyclo[3.3.1.1³,⁷]) Amine at position 1 187.71 Influenza A, Parkinson’s disease
Memantine hydrochloride (3,5-Dimethyltricyclo[3.3.1.1³,⁷]decan-1-amine hydrochloride) Adamantane Amine at position 1; methyl at 3,5 215.76 Alzheimer’s disease
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride Bicyclo[2.2.1]heptane Amine at position 2; methyl at 1,7,7 189.73 Not explicitly reported (lab reagent)
2-Adamantanamine hydrochloride Adamantane Amine at position 2 187.71 Potential antiviral (structural isomer)
N-Benzyl-3,7-dimethyl(tricyclo[3.3.0.0³,⁷]oct-1-yl)amine hydrochloride Tricyclo[3.3.0.0³,⁷]octane Benzyl and methyl groups ~280.80 (calculated) Synthetic intermediate

Pharmacological and Physicochemical Properties

  • Amantadine and Memantine :
    • Amantadine : Inhibits influenza A M2 ion channel and increases dopamine release in Parkinson’s disease. Low solubility in water (3 mg/mL) .
    • Memantine : NMDA receptor antagonist with higher lipophilicity (logP ~3.1) than amantadine, enhancing blood-brain barrier penetration .
  • Bicyclo[2.2.1]heptane derivatives : Rigid structures may improve metabolic stability but reduce solubility compared to adamantanes .
Table 3: Physicochemical Properties
Compound Melting Point (°C) Solubility logP (Predicted)
Amantadine hydrochloride 300–310 Soluble in ethanol 2.5
Memantine hydrochloride 295–300 Slightly soluble in water 3.1
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine HCl 222 Soluble in acetone 2.8

Key Structural Differences and Implications

Bridgehead Position : Amantadine (position 1) vs. 2-adamantanamine (position 2) show distinct antiviral potencies due to altered M2 protein binding .

Substituents : Methyl or benzyl groups (e.g., in ) increase lipophilicity but may introduce steric hindrance .

Biological Activity

Tricyclo[2.2.1.0(2,6)]heptan-3-amine hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including enzyme interactions, pharmacological effects, and relevant case studies.

  • Chemical Formula : C7H12ClN
  • Molecular Weight : 145.63 g/mol
  • IUPAC Name : Tricyclo[2.2.1.0(2,6)]heptan-3-amine; hydrochloride
  • CAS Registry Number : 93050-10-3

Biological Activity Overview

Tricyclo[2.2.1.0(2,6)]heptan-3-amine hydrochloride exhibits various biological activities, primarily influenced by its ability to interact with biological macromolecules and enzymes.

Enzyme Interaction

Research indicates that this compound can act as a substrate for specific enzymes, impacting metabolic pathways in microorganisms and potentially in higher organisms as well. Its structure allows for unique interactions that may enhance or inhibit enzymatic activity.

Pharmacological Effects

The derivatives of tricyclo[2.2.1.0(2,6)]heptan-3-amine have been studied for their pharmacological effects, including:

  • Antimicrobial Activity : Some studies have indicated potential antimicrobial properties against various pathogens.
  • Neuroactivity : The compound's amine group suggests possible interactions with neurotransmitter systems, warranting further investigation into its neuroactive properties.

Case Studies

  • Enzyme-Catalyzed Processes :
    • A study explored the reactivity of tricyclo[2.2.1.0(2,6)]heptan-3-one derivatives in enzyme-catalyzed reactions, highlighting their role as substrates that can influence microbial metabolism and growth rates.
  • Pharmacological Screening :
    • In a pharmacological screening of bicyclic compounds, tricyclo[2.2.1.0(2,6)]heptan-3-amine hydrochloride was evaluated for its inhibitory activity against specific enzymes involved in metabolic pathways, showing promising results that suggest further development for therapeutic applications .

Comparative Biological Activity of Related Compounds

Compound NameBiological ActivityReference
Tricyclo[2.2.1.0(2,6)]heptan-3-aminePotential substrate for enzymes
Tricyclo[3.3.1]decaneModerate reactivity in nucleophilic substitutions
QuadricyclaneHigh ring strain affecting reactivity

Q & A

Basic: What synthetic methodologies are most effective for preparing tricyclo[2.2.1.0²,⁶]heptan-3-amine hydrochloride?

Answer:
The synthesis typically involves three stages:

Core Structure Formation : The tricyclic framework is constructed via Diels-Alder or photocycloaddition reactions. For example, tricyclo[2.2.1.0²,⁶]heptan-3-one (a precursor) can be synthesized using norbornene derivatives and oxidizing agents like CrO₃ .

Amine Functionalization : The ketone group in the tricyclic core is converted to an amine via reductive amination. Reducing agents such as LiAlH₄ or NaBH₄ in the presence of ammonia/alkylamines are commonly used .

Hydrochloride Salt Formation : The free amine is treated with HCl in anhydrous conditions to form the hydrochloride salt .
Key Considerations : Optimize reaction time and temperature to avoid side products like over-oxidized ketones or incomplete reduction.

Basic: How can structural and stereochemical purity be validated for this compound?

Answer:
Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the tricyclic framework and amine proton environment.
  • X-ray Crystallography : For absolute stereochemical confirmation, especially if the compound has chiral centers .
  • Chiral HPLC : To resolve enantiomers if stereoisomerism is present. Reference standards (e.g., bicyclo[2.2.1]heptane derivatives) can aid in method development .
    Data Contradiction : If NMR signals suggest impurities, cross-validate with mass spectrometry (HRMS) to rule out isobaric interferences.

Advanced: How do reaction conditions influence the yield and purity of the hydrochloride salt?

Answer:
Critical parameters include:

Parameter Impact Optimal Range
HCl Concentration Excess HCl ensures complete salt formation but may hydrolyze the tricyclic core.1.0–1.2 equivalents
Solvent Polarity Polar aprotic solvents (e.g., THF) improve salt solubility and crystallization.THF or EtOH/water mixtures
Temperature Low temperatures (0–5°C) minimize decomposition during salt precipitation.0–5°C
Conflict Resolution : If yields vary between batches, analyze the free amine’s purity via TLC or GC-MS before salt formation.

Advanced: What computational methods are suitable for studying the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes or receptors. The tricyclic amine’s rigid structure may favor binding to hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS).
  • QM/MM Calculations : Evaluate electronic effects of the hydrochloride group on binding affinity.
    Validation : Compare computational predictions with experimental binding assays (e.g., SPR or ITC).

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Answer:

Re-examine Sample Purity : Contaminants (e.g., residual solvents) can distort NMR signals. Repurify via recrystallization or column chromatography.

Dynamic Effects : Conformational flexibility in solution (NMR) vs. solid-state rigidity (X-ray) may explain discrepancies. Use variable-temperature NMR to probe dynamics .

Cross-Validation : Compare with literature data for structurally related compounds, such as bicyclo[2.2.1]heptane derivatives .

Basic: What analytical techniques are recommended for stability studies under varying pH?

Answer:

  • HPLC-UV/MS : Monitor degradation products at accelerated conditions (e.g., 40°C, 75% RH).
  • Potentiometric Titration : Determine pKa of the amine group to predict pH-dependent stability.
  • Solid-State NMR : Assess crystallinity changes in the hydrochloride salt under stress .
    Methodological Note : Use buffers spanning pH 1–10 and validate method specificity with forced degradation studies.

Advanced: How does stereochemistry at the amine group affect biological activity?

Answer:

  • Enantioselective Synthesis : Prepare enantiomers via chiral catalysts (e.g., BINOL-derived ligands) and compare activity in assays .
  • SAR Studies : Test analogs with modified stereochemistry against targets (e.g., neurotransmitter receptors).
  • Crystallography : Resolve ligand-target co-crystal structures to identify stereospecific binding motifs .
    Contradiction Example : If one enantiomer shows higher potency but lower solubility, explore salt forms (e.g., besylate vs. hydrochloride).

Basic: What precautions are necessary for handling the hydrochloride salt in vitro?

Answer:

  • Hygroscopicity : Store under anhydrous conditions (desiccator with P₂O₅).
  • pH Adjustment : In biological assays, buffer the solution to avoid pH shifts from HCl dissociation.
  • Toxicity : Follow GHS Category 2 guidelines for skin/eye protection and use fume hoods during weighing .

Table 1: Comparative Reactivity of Tricyclic Amines

Reagent Reaction Type Product Yield (%) Reference
LiAlH₄ (THF, 0°C)ReductionTricycloamine85–90
HCl (gas, EtOH)Salt FormationHydrochloride salt92
Chiral HPLC (OD-H column)Enantiomer SeparationR- and S-enantiomers>99% ee

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